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Compound of Interest

Benzyl 4-hydroxypiperidine-1-
Compound Name:
carboxylate

Cat. No. B1273280

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Benzyl 4-hydroxypiperidine-1-carboxylate, a key intermediate in the synthesis of various
pharmaceutical compounds. The following sections present tabulated quantitative data from
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,
along with detailed experimental protocols and a visual representation of the general
spectroscopic workflow.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various spectral databases
and literature sources, providing a detailed fingerprint of Benzyl 4-hydroxypiperidine-1-
carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.40-7.29 m 5H Ar-H
5.13 S 2H -O-CHz2-Ph
3.84-3.77 m 1H -CH(OH)-
iperidine-H (axial,
3.71-3.61 m 2H PP (
equatorial at C2/C6)
piperidine-H (axial,
3.16 - 3.05 m 2H _
equatorial at C2/C6)
iperidine-H (axial,
1.88-1.78 m 2H PP . (
equatorial at C3/C5)
iperidine-H (axial,
1.50-1.39 m 2H PP , (
equatorial at C3/C5)
1.65 (can be broad) s 1H -OH
13C NMR (Carbon-13 NMR) Data
Chemical Shift (d) ppm Assignment

155.0 C=0 (carbamate)
137.0 Ar-C (quaternary)
128.5 Ar-CH

127.9 Ar-CH

127.8 Ar-CH

67.8 -O-CH2-Ph

67.2 -CH(OH)-

44.0 (approx.)

piperidine-CHz2 (C2/C6)

34.5 (approx.)

piperidine-CH2 (C3/C5)
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Note: The exact chemical shifts for the piperidine carbons can vary depending on the solvent

and concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

3400-3300 Broad O-H stretch (alcohol)

3030 Medium C-H stretch (aromatic)
2940-2850 Medium C-H stretch (aliphatic)
1690-1670 Strong C=0 stretch (carbamate)
1495, 1455 Medium C=C stretch (aromatic ring)
1240 Strong C-O stretch (ester/carbamate)
1100 Medium C-O stretch (alcohol)

770, 700 Strong C-H bend (aromatic,

monosubstituted)

Mass Spectrometry (MS)
m/z

lon
236 [M+H]*+
218 [M-OHJ*
192 [M-CO2-H]*
174 [M-C7H70]*
91 [C7H7]* (tropylium ion)

Note: The fragmentation pattern is based on chemical ionization (Cl) mass spectrometry.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for a solid organic compound like Benzyl 4-hydroxypiperidine-1-carboxylate.

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5199534.htm
https://www.benchchem.com/product/b1273280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.[2]
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift
referencing.[3]

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data
acquisition.

H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a
sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5
seconds, and a spectral width covering the expected range of proton chemical shifts
(typically 0-12 ppm).

13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with
singlets for each carbon. A larger number of scans is typically required compared to H NMR
due to the lower natural abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film): A small amount of the solid sample (approx. 50 mg) is
dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[4] One drop
of this solution is applied to a salt plate (e.g., NaCl or KBr).[4][5] The solvent is allowed to
evaporate, leaving a thin film of the compound on the plate.[4]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean salt plate is first recorded. The salt
plate with the sample film is then placed in the sample holder, and the IR spectrum is
acquired. The spectrum is typically recorded over the range of 4000-400 cm~1.
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Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[6] This
solution may be further diluted as needed.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI or Chemical lonization - Cl) is used.

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample
is nebulized and ionized by a high voltage. For Cl, a reagent gas is ionized, which in turn
ionizes the sample molecules. The resulting ions are then guided into the mass analyzer,
where they are separated based on their mass-to-charge ratio (m/z).[7]

Data Processing: The detector signal is processed to generate a mass spectrum, which is a
plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1273280?utm_src=pdf-body-img
https://www.benchchem.com/product/b1273280?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 1. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
e 2. benchchem.com [benchchem.com]

e 3. NMR Spectroscopy [www2.chemistry.msu.edu]

e 4. orgchemboulder.com [orgchemboulder.com]

e 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

e 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility
[massspec.chem.ox.ac.uk]

e 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

 To cite this document: BenchChem. [Spectroscopic Profile of Benzyl 4-hydroxypiperidine-1-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273280#spectroscopic-data-nmr-ir-ms-of-benzyl-4-
hydroxypiperidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5199534.htm
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/product/b1273280#spectroscopic-data-nmr-ir-ms-of-benzyl-4-hydroxypiperidine-1-carboxylate
https://www.benchchem.com/product/b1273280#spectroscopic-data-nmr-ir-ms-of-benzyl-4-hydroxypiperidine-1-carboxylate
https://www.benchchem.com/product/b1273280#spectroscopic-data-nmr-ir-ms-of-benzyl-4-hydroxypiperidine-1-carboxylate
https://www.benchchem.com/product/b1273280#spectroscopic-data-nmr-ir-ms-of-benzyl-4-hydroxypiperidine-1-carboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1273280?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

